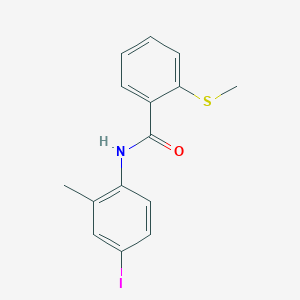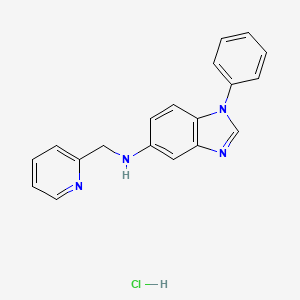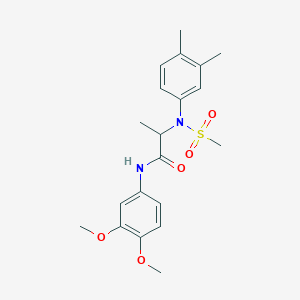amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4192095.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide
Vue d'ensemble
Description
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide, also known as MK-886, is a potent inhibitor of leukotriene biosynthesis. Leukotrienes are inflammatory mediators that play a crucial role in various physiological and pathological processes. MK-886 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Applications De Recherche Scientifique
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer. Studies have shown that 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide can inhibit the growth of various cancer cells, including prostate, breast, and lung cancer cells. The mechanism of action involves the inhibition of leukotriene biosynthesis, which is known to promote cancer cell growth and survival.
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has also been studied for its potential anti-inflammatory effects. Inflammation is a crucial physiological process that plays a role in various diseases, including arthritis, asthma, and inflammatory bowel disease. Studies have shown that 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and can reduce inflammation in animal models.
Another area of research is cardiovascular diseases. Leukotrienes are known to play a role in the development of atherosclerosis, which is a major risk factor for cardiovascular diseases. Studies have shown that 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide can inhibit leukotriene biosynthesis and reduce atherosclerosis in animal models.
Mécanisme D'action
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide inhibits leukotriene biosynthesis by binding to 5-lipoxygenase-activating protein (FLAP), which is a crucial enzyme in the biosynthesis pathway. FLAP is responsible for the translocation of arachidonic acid to 5-lipoxygenase, which is the enzyme responsible for leukotriene biosynthesis. By inhibiting FLAP, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide prevents the formation of leukotrienes and reduces inflammation and cancer cell growth.
Biochemical and Physiological Effects
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. In animal models, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has been shown to reduce inflammation, inhibit cancer cell growth, and reduce atherosclerosis. In vitro studies have shown that 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of leukotriene biosynthesis, which makes it an ideal tool for studying the role of leukotrienes in various physiological and pathological processes. However, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has some limitations. It has low solubility in water, which makes it difficult to use in some experiments. It also has low bioavailability, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide. One area of research is the development of more potent and selective inhibitors of leukotriene biosynthesis. Another area of research is the identification of new therapeutic applications for 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide, such as in neurodegenerative diseases and autoimmune diseases. Finally, research on the pharmacokinetics and bioavailability of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide could lead to the development of more effective formulations for therapeutic use.
Conclusion
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide is a potent inhibitor of leukotriene biosynthesis that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Its mechanism of action involves the inhibition of FLAP, which is a crucial enzyme in the biosynthesis pathway. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has various biochemical and physiological effects, including the reduction of inflammation, inhibition of cancer cell growth, and reduction of atherosclerosis. While it has some limitations, such as low solubility and bioavailability, research on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide continues to identify new therapeutic applications and potential formulations for therapeutic use.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methyl-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c1-14-19(4-3-5-20(14)25(27)28)23-21(26)15-6-10-17(11-7-15)24(2)31(29,30)18-12-8-16(22)9-13-18/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYUVIDCRORFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-(2-methyl-3-nitrophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4192012.png)

![3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B4192021.png)

![3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4192028.png)


![4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192049.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4192053.png)

![1-(4-methylbenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4192069.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4192084.png)
![3-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4192087.png)